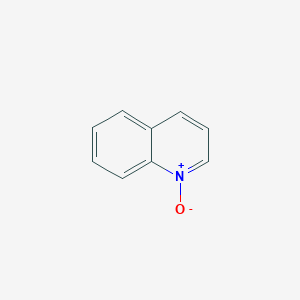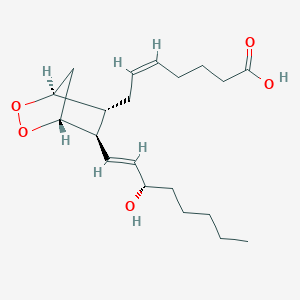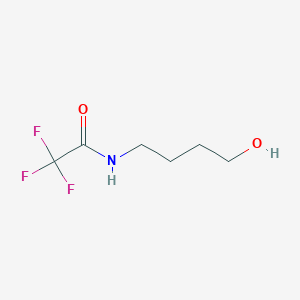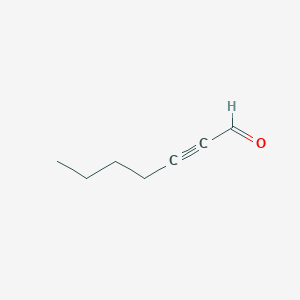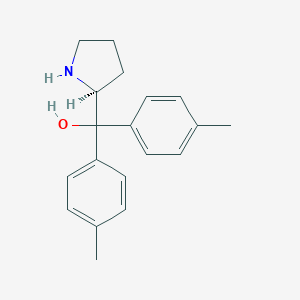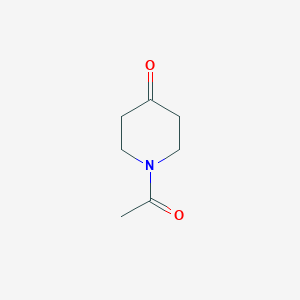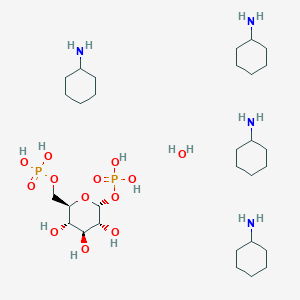
alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C6H14O12P2 · 4C6H13N . The InChI string representation of the molecule isInChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2 (1-16-19 (10,11)12)17-6 (5 (9)4 (3)8)18-20 (13,14)15;/h4*6H,1-5,7H2;2-9H,1H2, (H2,10,11,12) (H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1. Chemical Reactions Analysis
Alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt is used in the identification, differentiation, and characterization of α-phosphoglucomutase, β-phosphoglucomutase, and α- and β-hexoglucomutases .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . The molecular weight of the anhydrous basis is 736.81 .Wissenschaftliche Forschungsanwendungen
Role in Metabolic Regulation
- Scientific Field: Biochemistry and Microbiology
- Summary of Application: Alpha-D-Glucose 1,6-bisphosphate is a key metabolic regulator synthesized by a distinct family of α-Phosphohexomutases, which are widely distributed in prokaryotes . It plays a central role in glycogen metabolism, glycolysis, amino sugar formation, and bacterial cell wall and capsule formation .
- Methods of Application: The functionality of these enzymes relies on an initial phosphorylation step which requires the presence of alpha-D-glucose-1,6-bisphosphate . The Slr1334 protein from the unicellular cyanobacterium Synechocysitis sp. PCC 6803 is a Glc-1,6-BP-synthase . Biochemical analysis revealed that Slr1334 efficiently converts fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate/ alpha-D-glucose-6-phosphate into Glc-1,6-BP and also catalyzes the reverse reaction .
- Results or Outcomes: The study identified a member of a specific PHM subfamily as the first bacterial Glc-1,6-BP synthase, forming free Glc-1,6-BP by using Frc-1,6-BP as phosphoryl donor . This discovery provides evidence that Glc-1,6-BP synthase activity is a general feature of this group .
Role in Identification and Characterization of Enzymes
- Scientific Field: Biochemistry
- Summary of Application: Alpha-D-Glucose 1,6-bisphosphate is used in the identification, differentiation, and characterization of α-phosphoglucomutase(s), β-phosphoglucomutase(s), and α- and β-hexoglucomutase(s) .
Role in Mass Spectrometry Analysis
- Scientific Field: Analytical Chemistry
- Summary of Application: Alpha-D-Glucose 1,6-bisphosphate is used as a bisphosphorylated glycan standard in mass spectrometry analysis . It helps determine if pyrophosphate ions observed in lipid A from Gram-negative bacteria are artifacts produced by condensation of two phosphate groups in the dissociating ion .
Role in Inhibition and Activation of Enzymes
- Scientific Field: Biochemistry
- Summary of Application: Alpha-D-Glucose 1,6-bisphosphate acts as an inhibitor of hexokinase function and an activator of phosphofructokinase-1 and pyruvate kinase . It also acts as a coenzyme for phosphoglucomutate and a cofactor for phosphopentomutase .
Role in Analytical Chemistry
- Scientific Field: Analytical Chemistry
- Summary of Application: Alpha-D-Glucose 1,6-bisphosphate is used as a bisphosphorylated glycan standard in mass spectrometry analysis . It helps determine if pyrophosphate ions observed in lipid A from Gram-negative bacteria are artifacts produced by condensation of two phosphate groups in the dissociating ion .
Role in Enzyme Characterization
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H13N.C6H14O12P2.H2O/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15);1H2/t;;;;2-,3-,4+,5-,6-;/m....1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBREKUECBHKK-KMWDTYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H68N4O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucose 1,6-bisphosphate tetra(cyclohexylammonium) salt hydrate | |
CAS RN |
71662-13-0 | |
| Record name | α-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



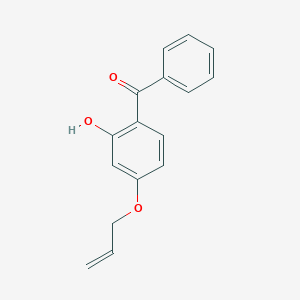
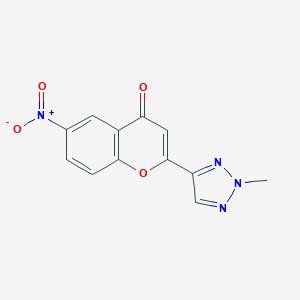
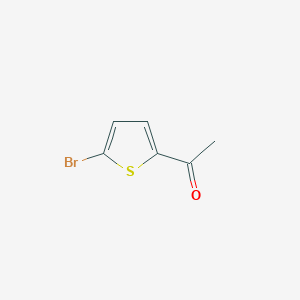
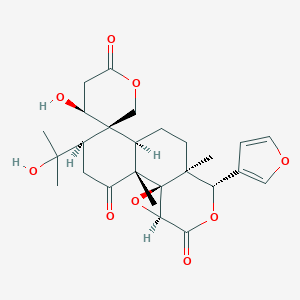
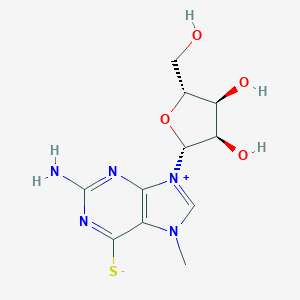
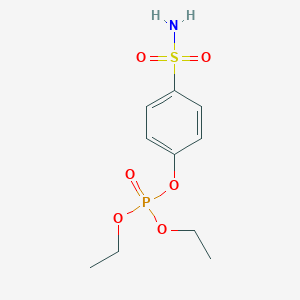
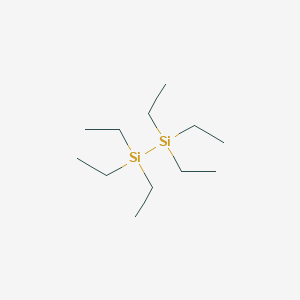
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
